Tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the corresponding aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form imines or nitriles.
Reduction: Reduction of the carboxylate ester can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
The tetrahydroisoquinoline core is found in many natural products and pharmaceuticals. This compound can be used in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Medicine
Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery programs.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: A simpler analog without the tert-butyl ester and aminomethyl group.
N-Boc-4-aminomethylphenylalanine: Similar in having a protected amino group and a carboxylate ester.
Tert-butyl 4-(aminomethyl)phenylcarbamate: Similar in having a tert-butyl ester and an aminomethyl group but lacks the tetrahydroisoquinoline core.
Uniqueness
Tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its combination of a tetrahydroisoquinoline core with an aminomethyl group and a tert-butyl ester. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-11-6-4-5-7-13(11)12(8-16)10-17/h4-7,12H,8-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSDXZFHFRRRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780001-93-5 |
Source
|
Record name | tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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